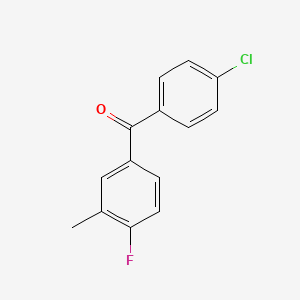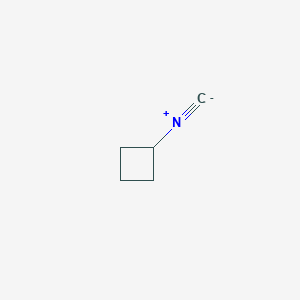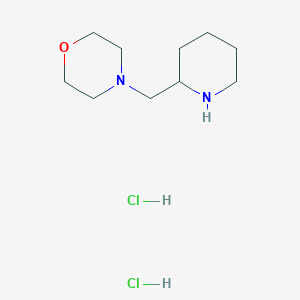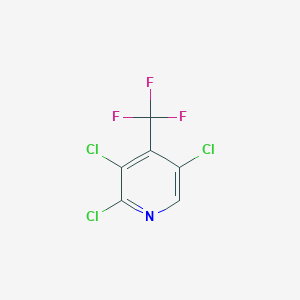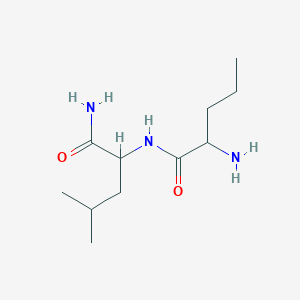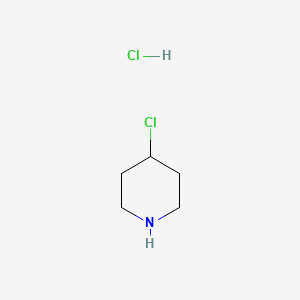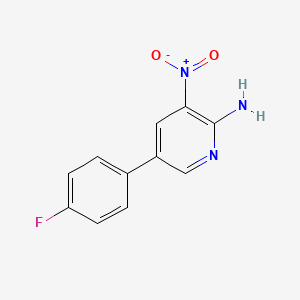
5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine involves multi-step reactions that include nitration, chlorination, N-alkylation, reduction, and condensation processes. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . Similarly, 5-(4-fluorophenyl)-3-chloromethyl pyridine was synthesized from 5-bromonicotinic acid using a method that suppressed side reactions and increased yield and purity, making it suitable for industrial production .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structures of 5-nitro- and 5-ethoxycarbonyl-substituted 6-phenyl-4-(3-fluorophenyl)-3,4-dihydro-(1H)-pyrimidin-2-ones were elucidated by X-ray diffraction analysis, revealing conformational peculiarities and allowing comparison with other biologically active dihydropyrimidinones . Additionally, the structure of pyrrolidine-2,3-dione derivatives was confirmed via NMR and high-resolution mass spectrometry .
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives in chemical reactions is diverse. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, yield imidazo[1,2-a]pyridines and indoles, with the product distribution depending on the substituents on the phenyl group . Moreover, nitrophenyl derivatives of pyrrole 2,5-diamides exhibit structural behavior that allows for anion binding and color change upon deprotonation, which is significant for sensing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. For example, the presence of a nitro group can lead to intramolecular electron transfer, as observed in the photochemistry of some nitrophenyldihydropyridines, which can result in photolabile behavior and potential applications in photoinduced electron-transfer systems . The synthesis routes and structural determinations of these compounds are crucial for understanding their reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Photochemistry of Nitrophenyldihydropyridines
Fasani et al. (2006) explored the photochemistry of nitrophenyldihydropyridines, highlighting the role of electron transfer in photolabile drugs like nicardipine, a drug that undergoes photodegradation via electron-transfer intramolecular processes. This research indicates potential applications in developing new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).
Synthesis of Pyrimidine Linked with Morpholinophenyl Derivatives
Gorle et al. (2016) synthesized derivatives linked to morpholinophenyl, demonstrating significant larvicidal activity. The presence of fluorine and nitro groups in these compounds indicates their potential application in pest control and as bioactive agents (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Crystal Structures of Dihydropyrimidinones
Rybalova et al. (2004) investigated the crystal structures of dihydropyrimidinones with nitro and fluorophenyl groups, revealing conformational peculiarities useful for understanding the properties of biologically active compounds (Rybalova, Sedova, Gatilov, & Shkurko, 2004).
Development of Fluorophore and Quencher Base Analogues
Kimoto et al. (2010) developed fluorophore and quencher base analogues, which can be used in detection methods for nucleic acid sequences, suggesting applications in molecular beacons and real-time PCR, relevant for diagnostics and basic research (Kimoto, Mitsui, Yamashige, Sato, Yokoyama, & Hirao, 2010).
Photophysical Properties of Fluorinated Anilines
Kopchuk et al. (2020) explored the synthesis and photophysical properties of fluorine-containing anilines, revealing their potential as "push-pull" fluorophores, suitable for applications in optoelectronic devices (Kopchuk, Starnovskaya, Shtaitz, Khasanov, Kim, Nosova, Krinochkin, Zyryanov, Rusinov, & Chupakhin, 2020).
Vibrational Spectroscopic Studies of Benzoxazole
Mary et al. (2008) conducted vibrational spectroscopic studies on benzoxazole derivatives, essential for understanding molecular interactions and structure in material sciences (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).
Synthesis of Imidazopyridinones
Wang et al. (2016) discussed the synthesis of imidazopyridinones, indicating their importance as intermediates in the production of various biologically active compounds (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWBFHDHCJSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620756 | |
| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine | |
CAS RN |
640271-51-8 | |
| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


